1,3-Dimethoxy-2-propanol

Green Solvent Process Safety Volatility

1,3-Dimethoxy-2-propanol (CAS 623-69-8) is a secondary alcohol with two terminal methoxy ether groups and a central hydroxyl group. It is a colorless liquid with a molecular weight of 120.15 g/mol and a density of approximately 0.987 g/cm³.

Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
CAS No. 623-69-8
Cat. No. B053713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethoxy-2-propanol
CAS623-69-8
Synonyms1,3-Dimethoxy-2-hydroxypropane;  1,3-Dimethoxypropane-2-ol;  Glycerol 1,3-dimethyl ether;  NSC 263483
Molecular FormulaC5H12O3
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCOCC(COC)O
InChIInChI=1S/C5H12O3/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3
InChIKeyZESKRVSPQJVIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethoxy-2-propanol (CAS 623-69-8): Product Data Sheet for Technical Procurement and Differentiation


1,3-Dimethoxy-2-propanol (CAS 623-69-8) is a secondary alcohol with two terminal methoxy ether groups and a central hydroxyl group [1]. It is a colorless liquid with a molecular weight of 120.15 g/mol and a density of approximately 0.987 g/cm³ . The compound is highly soluble in water (1×10⁶ mg/L at 25 °C) and many organic solvents, with a boiling point of 172.6 °C at 760 mmHg and a flash point of 58.2 °C [2]. It serves as a specialty solvent, an intermediate in pharmaceutical and fine chemical synthesis, and a potential fuel additive .

1,3-Dimethoxy-2-propanol: Why Closest Analogs (1,2-Dimethoxyethane, DPGDME, and Glycerol) Cannot Be Interchanged


1,3-Dimethoxy-2-propanol's structure—a secondary alcohol with two terminal methoxy groups—confers a distinct combination of polarity, hydrogen-bonding capacity, and volatility that differs critically from its closest comparators . Substituting with 1,2-dimethoxyethane (DME) introduces significantly higher volatility and a lower flash point, impacting process safety and solvent recovery [1]. Dipropylene glycol dimethyl ether (DPGDME) has a higher molecular weight and lower water solubility, altering phase behavior and reaction kinetics [2]. Glycerol, while sharing a backbone, lacks the methoxy capping and thus exhibits much higher viscosity and boiling point, making it unsuitable for low-temperature or non-aqueous applications . The following quantitative evidence delineates exactly where 1,3-dimethoxy-2-propanol offers verifiable, measurable differentiation.

1,3-Dimethoxy-2-propanol: Head-to-Head Quantitative Differentiation Against Key Comparators


Solvent Volatility and Process Safety: 1,3-Dimethoxy-2-propanol vs. 1,2-Dimethoxyethane (DME)

1,3-Dimethoxy-2-propanol exhibits a boiling point of 172.6 °C at 760 mmHg and a flash point of 58.2 °C , which is substantially higher than that of the common polar aprotic solvent 1,2-dimethoxyethane (DME, boiling point 85 °C, flash point 0-6 °C) [1]. The >100 °C increase in boiling point and >50 °C higher flash point directly translate to reduced evaporative loss, lower VOC emissions, and improved handling safety under ambient conditions.

Green Solvent Process Safety Volatility

Water Solubility and Environmental Fate: 1,3-Dimethoxy-2-propanol vs. Dipropylene Glycol Dimethyl Ether (DPGDME)

1,3-Dimethoxy-2-propanol has an estimated water solubility of 1×10⁶ mg/L at 25 °C [1], indicating complete miscibility. In contrast, dipropylene glycol dimethyl ether (DPGDME), a higher molecular weight analog, has a water solubility of 37% (approximately 370,000 mg/L) [2]. The ~3-fold higher solubility of 1,3-dimethoxy-2-propanol suggests a lower tendency to partition into organic phases in aqueous environments, which can influence both reaction work-up procedures and environmental fate assessments.

Aqueous Solubility Environmental Partitioning Green Chemistry

Acute Oral Toxicity Profile: 1,3-Dimethoxy-2-propanol vs. Common Glycol Ethers

The acute oral LD50 in mice for 1,3-dimethoxy-2-propanol is reported as >3,000 mg/kg [1]. This value places it in a lower toxicity category compared to many widely used glycol ether solvents. For reference, the structurally related 2-methoxyethanol (methyl cellosolve) has an oral LD50 in rats of approximately 2,460 mg/kg [2], while 1,2-dimethoxyethane exhibits an oral LD50 in rats of >2,000 mg/kg but with significant reproductive toxicity concerns . The >3,000 mg/kg threshold for 1,3-dimethoxy-2-propanol aligns with Category 5 of the GHS classification (low acute toxicity), a critical differentiator for procurement decisions in laboratories and pilot plants.

Toxicology Safety Assessment Procurement Compliance

Glucokinase Activation Potency: 1,3-Dimethoxy-2-propanol as a Lead Scaffold

In a functional assay measuring activation of human recombinant glucokinase, 1,3-dimethoxy-2-propanol-derived heteroarylcarbamoylbenzene derivatives exhibited an EC50 of 130 nM [1]. This sub-micromolar activity positions the 1,3-dimethoxy-2-propanol scaffold as a key intermediate for developing glucokinase activators, a class of compounds explored for type 2 diabetes treatment. While the parent compound itself is not the active pharmaceutical ingredient, its unique combination of hydroxyl and ether groups enables the synthesis of potent analogs that may surpass earlier generations of activators.

Drug Discovery Glucokinase Activator Diabetes

Density and Polar Character: 1,3-Dimethoxy-2-propanol vs. Glycerol

1,3-Dimethoxy-2-propanol has a density of 0.987 g/cm³ at 20 °C , which is significantly lower than that of its parent alcohol, glycerol (1.26 g/cm³) . This ~22% reduction in density is a direct consequence of replacing two hydroxyl groups with methoxy groups. The lower density reduces the mass of solvent required per unit volume in large-scale syntheses and alters the buoyancy and phase separation behavior in biphasic systems, offering a clear physical differentiation from glycerol for processes where solvent density is a critical parameter.

Physical Properties Solvent Selection Density

Hydrogen Bond Donor Capability: 1,3-Dimethoxy-2-propanol vs. Dipropylene Glycol Dimethyl Ether (DPGDME)

1,3-Dimethoxy-2-propanol contains one secondary alcohol group, enabling it to act as a hydrogen bond donor (HBD) in addition to being a hydrogen bond acceptor (HBA) via its ether oxygens [1]. In contrast, dipropylene glycol dimethyl ether (DPGDME) is an aprotic solvent with no HBD capacity [2]. This functional difference manifests in Kamlet-Taft solvatochromic parameters: compounds with a hydroxyl group like 1,3-dimethoxy-2-propanol exhibit α (HBD acidity) values >0, whereas DPGDME has α ≈ 0. The presence of HBD functionality can stabilize anionic intermediates, enhance solubility of polar protic solutes, and influence reaction selectivity in ways that purely aprotic solvents cannot.

Hydrogen Bonding Solvent Polarity Reaction Medium

1,3-Dimethoxy-2-propanol: Evidence-Based Application Scenarios for Procurement and Research Planning


Green and Safer Solvent Replacement for DME in Pharmaceutical Process Chemistry

Given its substantially higher boiling point (+87.6 °C) and flash point (+52-58 °C) compared to 1,2-dimethoxyethane (DME), 1,3-dimethoxy-2-propanol is a compelling replacement in reaction steps where solvent volatility poses safety or environmental concerns. It is particularly suitable for scale-up of Grignard reactions, Suzuki couplings, or other transformations traditionally run in DME, offering reduced VOC emissions and lower fire risk without sacrificing water miscibility [1].

Hydrophilic Solvent for Aqueous-Phase Reactions and Biphasic Workups

With a water solubility of 1×10⁶ mg/L—approximately 2.7× higher than dipropylene glycol dimethyl ether—1,3-dimethoxy-2-propanol excels in reactions conducted in aqueous media or where facile removal of the solvent by water washing is required. It is ideal for enzymatic transformations, aqueous-phase oxidations, and as a cosolvent in crystallization processes where high water content is beneficial .

Building Block for Glucokinase Activator Drug Discovery Programs

The 130 nM EC50 exhibited by heteroarylcarbamoylbenzene derivatives built upon the 1,3-dimethoxy-2-propanol scaffold validates its use as a privileged intermediate in medicinal chemistry campaigns targeting type 2 diabetes. Procurement of this compound enables rapid analog synthesis and structure-activity relationship (SAR) exploration for glucokinase activators .

Low-Density Solvent for High-Throughput Experimentation and Large-Scale Synthesis

At 0.987 g/cm³, 1,3-dimethoxy-2-propanol is 22% less dense than glycerol. This lower density reduces the mass of solvent needed for a given reactor volume, translating to lower shipping weights, reduced storage footprint, and easier handling in automated liquid handling systems. It is a practical choice for high-throughput screening laboratories and contract manufacturing organizations where solvent weight impacts logistics and cost .

Technical Documentation Hub

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